Keap1-Nrf2-IN-19
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Overview
Description
Keap1-Nrf2-IN-19 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is designed to disrupt the Keap1-Nrf2 protein-protein interaction, thereby stabilizing Nrf2 and enhancing its activity. Nrf2 is a transcription factor that plays a crucial role in cellular defense mechanisms against oxidative stress and electrophilic damage by regulating the expression of various cytoprotective genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general synthetic route includes:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity for Keap1.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-throughput screening and automated synthesis are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-19 primarily undergoes:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Keap1-Nrf2-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors with improved properties.
Biology: Employed in research to understand the role of Nrf2 in cellular defense mechanisms and its regulation by Keap1.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Keap1-Nrf2 pathway .
Mechanism of Action
Keap1-Nrf2-IN-19 exerts its effects by binding to the Kelch domain of Keap1, thereby preventing the ubiquitination and subsequent degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm, which then translocates into the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of target genes, activating their transcription. These genes encode for various cytoprotective proteins involved in detoxification, antioxidant defense, and maintenance of cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
Phenyl bis-sulfonamide inhibitors: These compounds also target the Keap1-Nrf2 interaction but bind to Keap1 in a different conformation compared to Keap1-Nrf2-IN-19.
Bicyclic aryl bis-sulfonamides: Another class of inhibitors with distinct binding modes and pharmacological properties.
Bivalent inhibitors: These compounds exhibit bivalent binding to Keap1, enhancing their inhibitory potency.
Uniqueness
This compound is unique in its specific binding mode and high affinity for the Keap1 Kelch domain. This distinct binding conformation allows for effective disruption of the Keap1-Nrf2 interaction, making it a valuable tool for studying the Keap1-Nrf2 pathway and developing new therapeutic agents .
Properties
Molecular Formula |
C25H27FN2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2R,3S)-3-[3-[(1-cyanocyclopropyl)methoxy]-4-methylphenyl]-3-[[(2S)-2-fluoro-2-(4-methylphenyl)acetyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H27FN2O4/c1-15-4-7-18(8-5-15)21(26)23(29)28-22(17(3)24(30)31)19-9-6-16(2)20(12-19)32-14-25(13-27)10-11-25/h4-9,12,17,21-22H,10-11,14H2,1-3H3,(H,28,29)(H,30,31)/t17-,21+,22+/m1/s1 |
InChI Key |
VXEWXCGZPAPUTJ-WTNAPCKOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(=O)N[C@H](C2=CC(=C(C=C2)C)OCC3(CC3)C#N)[C@@H](C)C(=O)O)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC(C2=CC(=C(C=C2)C)OCC3(CC3)C#N)C(C)C(=O)O)F |
Origin of Product |
United States |
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